molecular formula C4H8O2 B1336500 (S)-(+)-Methyl glycidyl ether CAS No. 64491-68-5

(S)-(+)-Methyl glycidyl ether

Cat. No. B1336500
CAS RN: 64491-68-5
M. Wt: 88.11 g/mol
InChI Key: LKMJVFRMDSNFRT-SCSAIBSYSA-N
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Description

“(S)-(+)-Methyl glycidyl ether” is a type of glycidyl ether, which is a class of highly hydrophobic monomers used for anionic ring-opening polymerization (AROP), resulting in apolar aliphatic polyethers . They are known for their high solubility in water and are used in the synthesis of amphiphilic polyethers for a wide range of purposes .


Synthesis Analysis

The synthesis of these types of ethers often involves controlled polymerization of highly hydrophobic long-chain epoxide monomers via different synthesis strategies, such as AROP, monomer-activated anionic ring-opening polymerization, catalytic polymerization, or via postmodification . This allows for precise control of the hydrophilic/lipophilic balance .

Scientific Research Applications

    Epoxy Formulations

    Glycidyl ethers can be used in epoxy formulations to reduce viscosity and eliminate the need for solvents or other volatile organic compounds .

    Adhesives

    These compounds can serve as chemical intermediates in the development of adhesive surfaces .

    Fiber Treatment Agents

    They may be used in treating fibers to enhance their properties .

    Monomer-Polymer-Resins

    Glycidyl ethers can be involved in the synthesis of various resins .

    Semiconductor Sealants and Circuit Boards

    They are applicable in the electronics industry for sealing semiconductors and manufacturing printed circuit boards .

    High Gloss Wood Paint

    These compounds can contribute to the production of high gloss finishes for wood surfaces .

    Laundry Durability Improvement Agent

    Glycidyl ethers can be used to improve the durability of laundry products .

    Synthesis of Anti-Tumor Agents

    Chiral benzyl glycidyl ether, a related compound, has been used in synthesizing agents like (+)-cryptocarya diacetate and synargentoide A, which show anti-tumor activity .

Safety and Hazards

Glycidyl ethers, similar to “(S)-(+)-Methyl glycidyl ether”, are considered hazardous. They are flammable liquids and may cause skin irritation, allergic skin reaction, serious eye damage, and respiratory irritation. They are also suspected of causing genetic defects and cancer .

properties

IUPAC Name

(2S)-2-(methoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMJVFRMDSNFRT-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426299
Record name (S)-(+)-Methyl glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-Methyl glycidyl ether

CAS RN

64491-68-5
Record name (S)-(+)-Methyl glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-Glycidyl methyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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